molecular formula C22H24ClN5O4S B2559319 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251679-43-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2559319
CAS No.: 1251679-43-2
M. Wt: 489.98
InChI Key: BXFZVQYXKKDQHN-UHFFFAOYSA-N
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Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a methyl group at position 1 and a carboxamide moiety at position 2. The carboxamide is linked to a 4-methoxyphenyl group, while the sulfonyl group at position 3 connects to a 4-(4-chlorophenyl)piperazine scaffold. The 4-chlorophenyl and 4-methoxyphenyl substituents likely enhance receptor binding affinity and metabolic stability, respectively .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-methoxyphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O4S/c1-26-15-20(21(29)24-17-5-9-19(32-2)10-6-17)22(25-26)33(30,31)28-13-11-27(12-14-28)18-7-3-16(23)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFZVQYXKKDQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole core, a sulfonamide group, and a piperazine moiety. This compound has garnered attention due to its potential pharmacological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C21H22ClN5O3S
  • Molecular Weight : 451.95 g/mol
  • IUPAC Name : 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
  • Structural Features :
    • Pyrazole core
    • Sulfonamide functional group
    • Piperazine ring

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antibacterial Activity

Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing the piperazine nucleus have been evaluated for their efficacy against various bacterial strains. The antibacterial activity is often assessed using methods such as the agar disc-diffusion technique.

CompoundActivityReference
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamideActive against E. coli and S. aureus

Anticancer Properties

The compound has shown promise in cancer chemotherapy. In vitro studies indicate that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell LineIC50 Value (µM)Mechanism
MCF-70.65Apoptosis induction via caspase activation
HCT-1162.41Cell cycle arrest at G1 phase

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Such inhibition can be beneficial in treating conditions like Alzheimer's disease and certain infections.

EnzymeInhibition TypeReference
AcetylcholinesteraseCompetitive
UreaseNon-competitive

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can participate in hydrogen bonding with active sites on enzymes or receptors, modulating their activity.

Case Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antibacterial Evaluation :
    • A study tested various derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds similar to this one exhibited significant inhibition against pathogenic strains.
  • Anticancer Screening :
    • Research focused on MCF-7 cells demonstrated that treatment with the compound led to increased levels of p53 and activated caspases, suggesting a pathway for inducing apoptosis in cancer cells.
  • Enzyme Inhibition Studies :
    • A series of experiments were conducted to assess the inhibitory effects on AChE, showing promising results that could lead to further development for neurodegenerative diseases.

Comparison with Similar Compounds

Pyrazole Core Modifications

  • The target compound shares a pyrazole-carboxamide backbone with the CB1 antagonist 5-(4-Cl-Ph)-1-(2,4-diCl-Ph)-4-Me-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide . However, positional isomerism (carboxamide at pyrazole-4 vs. -3) and substituent differences (2,4-diCl-Ph vs. 4-OMe-Ph) significantly alter receptor binding. The latter exhibits nanomolar CB1 inhibition (IC50 = 0.139 nM), whereas the target compound’s activity remains uncharacterized.
  • Replacement of the 4-OMe-Ph group with a cyclohexyl (as in ) increases lipophilicity (clogP ~4.5 vs.

Piperazine and Sulfonyl Linkers

  • The sulfonyl-piperazine motif in the target compound is analogous to 3-[4-(4-Cl-Ph)piperazine-1-sulfonyl]-N-cyclohexyl-1-Me-1H-pyrazole-4-carboxamide .
  • In contrast, N-(4-Cl-Ph)-4-ethylpiperazine-1-carboxamide simplifies the structure by omitting the pyrazole and sulfonyl groups, focusing solely on piperazine-carboxamide interactions.

Deuterated Analogs

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